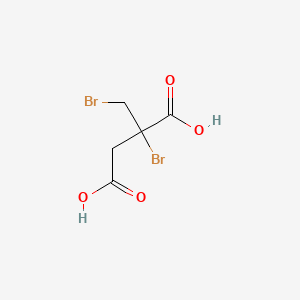

2-Bromo-2-(bromomethyl)butanedioic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

4167-06-0 |

|---|---|

Molecular Formula |

C5H6Br2O4 |

Molecular Weight |

289.91 g/mol |

IUPAC Name |

2-bromo-2-(bromomethyl)butanedioic acid |

InChI |

InChI=1S/C5H6Br2O4/c6-2-5(7,4(10)11)1-3(8)9/h1-2H2,(H,8,9)(H,10,11) |

InChI Key |

YXMZDLGGYWYYLB-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)O)C(CBr)(C(=O)O)Br |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 2 Bromo 2 Bromomethyl Butanedioic Acid

Direct Halogenation Approaches for Butanedioic Acid Scaffolds

Direct halogenation methods offer a straightforward approach to introduce bromine atoms onto a butanedioic acid framework. These methods can be broadly categorized into the bromination of unsaturated precursors and radical bromination of saturated, substituted analogues.

The addition of bromine across the double bond of an unsaturated precursor like 2-methylenesuccinic acid (also known as itaconic acid) represents a primary method for the synthesis of 2-Bromo-2-(bromomethyl)butanedioic acid. This electrophilic addition reaction proceeds via the formation of a bromonium ion intermediate, followed by nucleophilic attack by a bromide ion.

The choice of brominating reagent and reaction conditions is crucial for optimizing the yield and minimizing side reactions. Molecular bromine (Br₂) is a common reagent for this transformation, often used in a suitable solvent. nih.gov The reaction conditions, including solvent, temperature, and the presence of catalysts, can significantly influence the outcome.

For the bromination of unsaturated carboxylic acids, solvents such as water, acetic acid, or chlorinated hydrocarbons like dichloromethane (B109758) are frequently employed. reddit.comyoutube.com The reaction temperature is typically controlled to prevent unwanted side reactions, such as allylic bromination or decarboxylation. The use of a catalyst is generally not required for the addition of bromine to a highly reactive alkene.

| Reagent | Solvent | Temperature (°C) | Observations |

| Br₂ | Water | 25-50 | Good reactivity, potential for bromohydrin formation as a side product. |

| Br₂ | Acetic Acid | 25-50 | Generally provides a clean reaction with good yields. youtube.com |

| Br₂ | Dichloromethane | 0-25 | Effective at lower temperatures, minimizing volatile losses of bromine. reddit.com |

| NBS/H₂O | DMSO | 25 | Can be used to generate hypobromous acid in situ for bromohydrin formation. |

This interactive data table is based on general principles of alkene bromination and may not represent specific experimental results for 2-methylenesuccinic acid.

The addition of bromine to an alkene is a classic example of a stereospecific reaction, typically proceeding via an anti-addition mechanism. masterorganicchemistry.com This is due to the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the opposite face. In the case of 2-methylenesuccinic acid, the prochiral nature of the double bond means that the addition of bromine will result in the formation of a racemic mixture of enantiomers of this compound.

The initial attack of bromine on the double bond can occur from either face with equal probability, leading to two enantiomeric bromonium ions. Subsequent backside attack by the bromide ion on each of these intermediates yields the two enantiomers of the final product.

An alternative direct approach involves the radical bromination of a saturated precursor such as 2-methylbutanedioic acid (also known as methylsuccinic acid). This method targets the substitution of hydrogen atoms on the methyl group with bromine. N-Bromosuccinimide (NBS) is the reagent of choice for such allylic and benzylic-type brominations, as well as for the bromination of alkanes under radical conditions. wikipedia.orgmasterorganicchemistry.com The reaction is typically initiated by light (hν) or a radical initiator like azobisisobutyronitrile (AIBN). wikipedia.org

The mechanism proceeds via a radical chain reaction. The initiator generates a bromine radical from NBS, which then abstracts a hydrogen atom from the methyl group of 2-methylbutanedioic acid to form a resonance-stabilized radical. This radical then reacts with a molecule of Br₂ (generated in low concentrations from the reaction of HBr with NBS) to form the monobrominated product and a new bromine radical, which continues the chain. youtube.com To achieve the target compound, this compound, a subsequent bromination at the tertiary carbon would be necessary, which can be achieved under different conditions, potentially involving electrophilic bromination of an enol or enolate intermediate. libretexts.org

| Precursor | Reagent | Initiator | Solvent | Product(s) |

| 2-Methylbutanedioic Acid | NBS | Light (hν) or AIBN | CCl₄ | 2-(Bromomethyl)butanedioic acid |

| 2-Methylbutanedioic Acid | Br₂/PBr₃ | Heat | - | 2-Bromo-2-methylbutanedioic acid |

This interactive data table illustrates potential outcomes of radical and electrophilic bromination on a methyl-substituted butanedioic acid scaffold.

Bromination of Unsaturated Precursors: A Case Study with 2-Methylenesuccinic Acid

Indirect Synthetic Pathways and Functional Group Interconversions

Indirect methods provide alternative routes to this compound by starting with molecules that already contain halogen atoms and performing functional group manipulations.

Another conceptual approach could involve the ring-opening of a cyclic precursor, such as a brominated lactone or cyclic anhydride, with a bromine-containing nucleophile. The success of such strategies would heavily depend on the availability of the starting materials and the regioselectivity of the ring-opening step. While these indirect pathways offer synthetic flexibility, they are often more complex and less atom-economical than direct halogenation approaches. researchgate.net

Convergent Synthesis Utilizing Multi-component Coupling Reactions

Convergent synthesis, which involves the assembly of a target molecule from several independently prepared fragments in a minimal number of steps, offers significant advantages in terms of efficiency and yield. nih.gov Multi-component reactions (MCRs) are a powerful tool in this approach, as they allow for the formation of complex molecules from three or more starting materials in a single reaction vessel. nih.govmdpi.com

While specific MCRs for the direct synthesis of this compound are not extensively documented in the literature, the principles of MCRs can be applied to the synthesis of its structural motifs, particularly gem-dibromo compounds. acs.orgacs.orgresearchgate.net For instance, metal-free tandem reactions involving the atom transfer radical addition (ATRA), elimination, and nucleophilic substitution of alkenes with sources of bromine and other reactants can generate α-amino-substituted gem-dibromo compounds. acs.orgacs.org This methodology highlights the potential for developing a one-pot reaction to construct the core structure of the target molecule.

A hypothetical convergent MCR for this compound could involve the reaction of a suitable alkene precursor with a bromine source and a carboxylating agent. The development of such a reaction would be a significant advancement, offering a more streamlined and atom-economical route compared to traditional multi-step syntheses.

Table 1: Comparison of Hypothetical Convergent vs. Linear Synthesis

| Feature | Linear Synthesis | Convergent Synthesis (MCR) |

|---|---|---|

| Overall Yield | Typically lower due to multiple steps | Potentially higher |

| Number of Steps | Multiple, sequential | One-pot |

| Atom Economy | Can be lower due to byproduct formation | Generally higher |

| Efficiency | Less efficient, more time-consuming | More efficient and faster |

| Waste Generation | Higher | Lower |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is paramount in modern chemical synthesis to minimize environmental impact. mdpi.commdpi.comejcmpr.com For the synthesis of this compound, several green approaches can be considered to improve its sustainability profile.

One key area is the choice of brominating agent. Traditional methods often employ liquid bromine, which is highly toxic and corrosive. tandfonline.com Greener alternatives include the in situ generation of bromine from more benign sources. For example, the oxidation of sodium bromide (NaBr) with hydrogen peroxide (H₂O₂) in an acidic medium provides a safer and more sustainable method for bromination. tandfonline.com Another approach is oxidative bromination using oxygen as the terminal oxidant, which can be facilitated by catalysts in ionic liquids. nih.govacs.org

Table 2: Green Chemistry Strategies for Bromination

| Principle | Conventional Method | Green Alternative |

|---|---|---|

| Safer Reagents | Liquid Bromine (Br₂) | In situ generation from NaBr/H₂O₂ tandfonline.com |

| Catalysis | Stoichiometric reagents | Recyclable heterogeneous catalysts mpg.de |

| Solvent Use | Chlorinated solvents | Water, ionic liquids, or solvent-free (mechanochemistry) nih.govresearchgate.net |

| Energy Efficiency | High-temperature reflux | Microwave-assisted or photocatalytic reactions at ambient temperature |

| Waste Prevention | Significant byproduct formation | High atom economy reactions, minimizing waste |

Scalability and Industrial Feasibility of Synthetic Routes

The transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of several factors to ensure safety, efficiency, and economic viability. For the production of this compound, process optimization is crucial. nih.govnih.gov This includes optimizing reaction parameters such as temperature, pressure, and catalyst loading to maximize yield and minimize reaction time.

The choice of reactor is also critical. For bromination reactions, which can be highly exothermic, the use of microchannel reactors can offer significant advantages in terms of heat and mass transfer, leading to better control and safety. google.com Continuous flow processing, in general, can improve consistency and throughput compared to batch processing. google.com

Table 3: Key Considerations for Industrial Scale-Up

| Factor | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Control | Manual addition, simple heating/cooling | Automated process control, advanced heat management (e.g., microreactors) google.com |

| Safety | Small quantities, manageable risks | Rigorous hazard analysis, engineered safety systems |

| Purification | Chromatography | Crystallization, distillation nih.gov |

| Throughput | Grams to kilograms | Tons |

| Cost | Reagent cost is a primary driver | Raw materials, energy, and capital equipment costs are significant |

| Waste Management | Often disposed of | Minimized, recycled, and treated |

Iii. Chemical Reactivity and Reaction Mechanisms of 2 Bromo 2 Bromomethyl Butanedioic Acid

Nucleophilic Substitution Reactions at the Bromine Centers

The carbon-bromine bonds in 2-bromo-2-(bromomethyl)butanedioic acid are susceptible to attack by nucleophiles, leading to substitution of the bromine atoms. These reactions can proceed through different mechanisms, primarily the unimolecular (Sɴ1) and bimolecular (Sɴ2) pathways.

The structure of the substrate plays a crucial role in determining whether a nucleophilic substitution reaction follows an Sɴ1 or Sɴ2 pathway. masterorganicchemistry.com The Sɴ2 mechanism involves a single concerted step where the nucleophile attacks the carbon atom, and the leaving group departs simultaneously. masterorganicchemistry.comsavemyexams.com This pathway is favored for primary and less sterically hindered secondary alkyl halides. chemist.sg Conversely, the Sɴ1 mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. masterorganicchemistry.comlibretexts.org This pathway is favored for tertiary alkyl halides due to the stability of the resulting carbocation. savemyexams.comchemist.sg

In the case of this compound, the bromine atom is attached to a tertiary carbon, which would favor an Sɴ1 mechanism due to the formation of a relatively stable tertiary carbocation. chemist.sg The bromomethyl group, being a primary halide, would be expected to react via an Sɴ2 mechanism. organic-chemistry.org Therefore, the reaction pathway for nucleophilic substitution can be selectively targeted to one of the bromine centers based on the reaction conditions and the nature of the nucleophile.

The rate of an Sɴ1 reaction is dependent only on the concentration of the substrate, while the rate of an Sɴ2 reaction depends on the concentrations of both the substrate and the nucleophile. savemyexams.comspcmc.ac.in

Table 1: Comparison of Sɴ1 and Sɴ2 Reaction Pathways

| Feature | Sɴ1 Pathway | Sɴ2 Pathway |

| Rate Determining Step | Unimolecular dissociation to form a carbocation masterorganicchemistry.com | Bimolecular attack of the nucleophile masterorganicchemistry.com |

| Substrate Preference | Tertiary > Secondary >> Primary masterorganicchemistry.com | Primary > Secondary >> Tertiary masterorganicchemistry.com |

| Kinetics | First order (Rate = k[Substrate]) libretexts.org | Second order (Rate = k[Substrate][Nucleophile]) masterorganicchemistry.com |

| Intermediate | Carbocation masterorganicchemistry.com | None (transition state) masterorganicchemistry.com |

| Stereochemistry | Racemization libretexts.orgorganic-chemistry.org | Inversion of configuration organic-chemistry.org |

| Solvent Preference | Polar protic spcmc.ac.incsbsju.edu | Polar aprotic spcmc.ac.in |

The choice of solvent significantly impacts the rate and mechanism of nucleophilic substitution reactions. csbsju.edu Polar protic solvents, such as water and alcohols, are capable of hydrogen bonding and can stabilize both the carbocation intermediate and the departing halide ion in Sɴ1 reactions, thereby increasing the reaction rate. spcmc.ac.incsbsju.edulibretexts.org These solvents can solvate both cations and anions effectively. spcmc.ac.in

Polar aprotic solvents, like acetone (B3395972) and dimethylformamide (DMF), lack acidic protons and are not effective at solvating anions. spcmc.ac.in This leaves the nucleophile less solvated and therefore more reactive, which favors the Sɴ2 mechanism. spcmc.ac.in In polar protic solvents, nucleophilicity increases down a group in the periodic table (e.g., I⁻ > Br⁻ > Cl⁻ > F⁻), whereas in polar aprotic solvents, the trend is reversed. spcmc.ac.in

The strength of the nucleophile also plays a critical role. Strong nucleophiles, which are typically negatively charged (e.g., OH⁻, RO⁻), favor Sɴ2 reactions. organic-chemistry.org Weaker, neutral nucleophiles (e.g., H₂O, ROH) are more likely to participate in Sɴ1 reactions, where they attack the carbocation intermediate. organic-chemistry.orgstackexchange.com

Table 2: Effect of Solvent and Nucleophile on Substitution Pathways

| Condition | Favored Pathway | Rationale |

| Solvent | ||

| Polar Protic (e.g., Water, Ethanol) | Sɴ1 | Stabilizes the carbocation intermediate and the leaving group. libretexts.org |

| Polar Aprotic (e.g., Acetone, DMSO) | Sɴ2 | Enhances the reactivity of the nucleophile by reducing solvation. spcmc.ac.in |

| Nucleophile | ||

| Strong, Anionic (e.g., OH⁻, CN⁻) | Sɴ2 | A strong nucleophile is required for the concerted backside attack. organic-chemistry.org |

| Weak, Neutral (e.g., H₂O, CH₃OH) | Sɴ1 | A weak nucleophile can wait for the formation of the carbocation. chegg.com |

The presence of both nucleophilic (carboxylic acid) and electrophilic (carbon-bromine) centers within the same molecule allows for intramolecular reactions. libretexts.org Deprotonation of one of the carboxylic acid groups can lead to an intramolecular nucleophilic attack on one of the bromine-bearing carbons, resulting in the formation of a cyclic lactone. nih.govgoogle.com This type of reaction is often facilitated by a base. nih.gov

For instance, treatment of a similar compound, 2,4-dibromobutyric acid, with a base can lead to the formation of α-bromo-γ-butyrolactone. google.com The formation of five- or six-membered rings is generally favored in these cyclization reactions. libretexts.org The mechanism of such intramolecular reactions can also be Sɴ1 or Sɴ2 in nature, depending on the substrate structure and reaction conditions. libretexts.org

Reactions Involving the Carboxylic Acid Functionalities

The two carboxylic acid groups in this compound are key sites for various chemical transformations, including esterification and amide formation.

Carboxylic acids can be converted to esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. This reaction is an equilibrium process, and the yield of the ester can be increased by removing water as it is formed. google.com Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride or anhydride, which then readily reacts with an alcohol to form the ester. The synthesis of ester analogues, such as diethyl 2-bromobutanedioate, is a common application of this reactivity. guidechem.com

Amides can be synthesized by reacting the carboxylic acid with an amine. Direct reaction of a carboxylic acid and an amine is often slow and requires high temperatures. More commonly, the carboxylic acid is first "activated" by converting it into a better electrophile. orgsyn.org This can be achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the carboxylic acid to an acid chloride. orgsyn.org Boric acid has also been shown to be an effective catalyst for the direct amidation of carboxylic acids. orgsyn.org These methods are widely used in peptide synthesis, where an amide bond (peptide bond) is formed between two amino acids. While this compound is not an amino acid, the principles of amide bond formation are applicable to its carboxylic acid groups. organic-chemistry.org

Elimination Reactions and Formation of Unsaturated Derivatives

The structure of this compound provides the necessary components for elimination reactions, specifically the presence of leaving groups (bromine atoms) and adjacent hydrogen atoms. These reactions typically lead to the formation of unsaturated derivatives, such as alkenes. The elimination can proceed through different mechanistic pathways, primarily the E1 (unimolecular elimination) and E2 (bimolecular elimination) pathways. youtube.comunacademy.com

The E2 mechanism is a one-step, concerted process where a base abstracts a proton from a carbon adjacent to the carbon bearing the leaving group, and the leaving group departs simultaneously, leading to the formation of a double bond. For this compound, a strong, non-nucleophilic base would be required to favor the E2 pathway. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. The geometry of the transition state is crucial, requiring an anti-periplanar arrangement of the abstracted proton and the leaving group for optimal orbital overlap. libretexts.orgchemistrysteps.com

The E1 mechanism , in contrast, is a two-step process. The first and rate-determining step is the unimolecular departure of the leaving group to form a carbocation intermediate. In the second step, a weak base abstracts a proton from a carbon adjacent to the carbocation, resulting in the formation of a double bond. For this compound, the formation of a tertiary carbocation stabilized by the remaining bromine atom and the carboxylic acid groups could be envisioned. However, the electron-withdrawing nature of the bromine and carboxyl groups would also destabilize the carbocation, making the E1 pathway potentially less favorable than in systems with electron-donating groups. The reaction rate for the E1 mechanism is dependent only on the concentration of the substrate.

It is also possible for the reaction to proceed via dehalogenation, where both bromine atoms are removed, potentially by a reducing agent like zinc dust, to form an alkene. libretexts.org This is a distinct process from dehydrohalogenation.

Regioselectivity in elimination reactions refers to the preferential formation of one constitutional isomer over another when multiple alkene products are possible. In the case of this compound, elimination of HBr could potentially lead to different unsaturated products depending on which β-hydrogen is removed. According to Zaitsev's rule, the more substituted (and generally more stable) alkene is the major product. libretexts.orgmasterorganicchemistry.com However, in the presence of a sterically hindered base, the Hofmann product (the less substituted alkene) may be favored due to the base preferentially abstracting the more sterically accessible proton. khanacademy.orgchemistrysteps.com

Stereoselectivity refers to the preferential formation of one stereoisomer over another. If the elimination reaction leads to an alkene that can exist as E/Z isomers, one isomer may be formed in greater yield. For E2 reactions, the stereochemical outcome is often dictated by the requirement for an anti-periplanar transition state. chemistrysteps.comyoutube.com Depending on the conformation of the substrate, this can lead to the specific formation of either the E or Z isomer. For E1 reactions, the stereoselectivity is often less pronounced as the reaction proceeds through a planar carbocation intermediate, allowing for the formation of the thermodynamically more stable trans (E) isomer as the major product. libretexts.org

Radical Reactions and Mechanistic Investigations

The presence of carbon-bromine bonds in this compound makes it a potential substrate for radical reactions. These reactions are typically initiated by heat, light, or a radical initiator.

The carbon-bromine bond is relatively weak and can undergo homolytic cleavage upon input of sufficient energy (e.g., UV light or high temperature). pressbooks.pubchemistrysteps.comyoutube.commaricopa.edu This process involves the symmetrical breaking of the C-Br bond, with each atom retaining one of the bonding electrons, resulting in the formation of a carbon-centered radical and a bromine radical.

The stability of the resulting carbon-centered radical is a key factor in determining the feasibility of this process. The radical formed from this compound would be a tertiary radical, which is generally more stable than secondary or primary radicals. Additionally, the presence of the remaining bromine atom and the carboxyl groups could influence the radical's stability through resonance and inductive effects. Once formed, this radical can participate in a variety of subsequent reactions, such as hydrogen abstraction, addition to a double bond, or reaction with another radical. Radical cyclization is also a possibility, where the radical center attacks another part of the molecule, potentially leading to the formation of cyclic products. nih.govrsc.orgrsc.orgnih.govdntb.gov.ua

Radical reactions can also be initiated through electron transfer processes. nih.govsapub.org An electron can be transferred from a donor molecule to the this compound, leading to the formation of a radical anion. This radical anion can then fragment, typically by losing a bromide ion, to generate a carbon-centered radical.

Conversely, an electron can be transferred from the this compound to an acceptor molecule, forming a radical cation. This species would be highly reactive and could undergo subsequent transformations. The feasibility of these electron transfer processes depends on the redox potentials of the involved species. The presence of two electron-withdrawing bromine atoms and two carboxylic acid groups would make the molecule more susceptible to reduction (accepting an electron).

The generated radicals, whether through homolytic cleavage or electron transfer, can initiate chain reactions. For instance, a bromine radical can abstract a hydrogen atom from another molecule, propagating the radical chain. These mechanistic pathways are complex and can lead to a variety of products, depending on the specific reaction conditions and the presence of other reactive species.

Metal-Catalyzed Cross-Coupling Reactions with this compound Derivatives

While direct studies on the metal-catalyzed cross-coupling reactions of this compound and its derivatives are not extensively documented in publicly available literature, the reactivity of these compounds can be inferred from established methodologies for structurally similar gem-dibromoalkanes, particularly those activated by adjacent carbonyl or carboxyl groups. The presence of two bromine atoms on the same carbon atom, alpha to a carboxylic acid or ester function, suggests that these derivatives would be viable substrates for a variety of palladium- and nickel-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The general mechanism for these transformations typically involves a catalytic cycle initiated by the oxidative addition of a low-valent metal catalyst (e.g., Pd(0) or Ni(0)) to one of the C-Br bonds. This is followed by a key step such as transmetalation with an organometallic reagent (in Suzuki, Negishi, or Stille couplings), migratory insertion of an alkene or alkyne (in Heck and Sonogashira couplings), and finally, reductive elimination to yield the product and regenerate the active catalyst. The reactivity of the two bromine atoms in this compound derivatives may differ, potentially allowing for sequential or selective mono- or di-functionalization under carefully controlled conditions.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a powerful tool in organic synthesis. organic-chemistry.org Derivatives of this compound, such as its esters, are expected to undergo Suzuki-Miyaura coupling with various aryl- or vinylboronic acids or their esters. youtube.com The reaction would likely be catalyzed by a palladium complex with suitable phosphine (B1218219) ligands and require a base to activate the boronic acid. organic-chemistry.org Given the gem-dibromo nature of the substrate, both mono- and diarylated products could potentially be synthesized. The choice of catalyst, base, and reaction conditions would be crucial in controlling the selectivity.

Table 1: Postulated Suzuki-Miyaura Coupling of a this compound Derivative

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Product(s) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | Mono- and diphenylated succinate |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | Mono- and di(4-methoxyphenyl)succinate |

| 3 | Naphthalene-1-boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | Mono- and di(naphthalen-1-yl)succinate |

Heck Reaction:

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org Derivatives of this compound could potentially undergo a Heck-type reaction with various alkenes, such as styrenes or acrylates. This would lead to the formation of a new carbon-carbon bond and the introduction of a vinyl group. The reaction is typically catalyzed by a palladium salt, often in the presence of a phosphine ligand and a base. libretexts.org The stereoselectivity of the resulting alkene would be an important consideration.

Sonogashira Coupling:

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is plausible that derivatives of this compound could react with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This would result in the formation of alkynyl-substituted succinic acid derivatives. The reaction is typically carried out in the presence of an amine base, which also often serves as the solvent. wikipedia.org

Table 2: Hypothetical Sonogashira Coupling of a this compound Derivative

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Product(s) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | Mono- and di(phenylethynyl)succinate |

| 2 | 1-Hexyne | Pd(OAc)₂ (3) | CuI (5) | Piperidine | DMF | 80 | Mono- and di(hex-1-yn-1-yl)succinate |

| 3 | (Trimethylsilyl)acetylene | PdCl₂(dppf) (2) | CuI (3) | DIPA | Toluene | 70 | Mono- and di((trimethylsilyl)ethynyl)succinate |

Nickel-Catalyzed Cross-Coupling Reactions:

In addition to palladium, nickel catalysts have emerged as powerful alternatives for cross-coupling reactions, often exhibiting unique reactivity. squarespace.com Nickel catalysts can be particularly effective in coupling reactions involving alkyl halides. rsc.org It is conceivable that nickel-catalyzed cross-coupling reactions of this compound derivatives with organozinc reagents (Negishi coupling) or Grignard reagents (Kumada coupling) could be developed. These reactions could provide efficient routes to alkylated or arylated succinic acid derivatives. Nickel catalysis might also offer different selectivity compared to palladium-based systems. nih.gov

Iv. Advanced Spectroscopic and Analytical Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-bromo-2-(bromomethyl)butanedioic acid, ¹H and ¹³C NMR, along with two-dimensional techniques, would provide a complete picture of its atomic connectivity and chemical environment.

The proton NMR (¹H NMR) spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronegativity of nearby atoms, particularly the bromine and oxygen atoms.

The molecule has three distinct proton environments:

-CH₂Br (bromomethyl group): These protons are adjacent to a bromine atom and a quaternary carbon, leading to a significant downfield shift.

-CH₂-COOH (methylene group in the succinic acid backbone): These protons are alpha to a carboxylic acid group.

-COOH (carboxylic acid groups): The protons of the two carboxylic acid groups are highly deshielded and often exchange with residual water in the solvent, sometimes resulting in a broad signal.

Due to the chiral center at the C2 carbon, the two protons of the -CH₂Br group and the two protons of the -CH₂-COOH group are diastereotopic. This means they are chemically non-equivalent and are expected to appear as two separate signals, each likely showing geminal coupling (a J-coupling interaction between protons on the same carbon atom), resulting in a pair of doublets for each methylene (B1212753) group.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns:

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| -COOH | 10.0 - 13.0 | Singlet (broad) | The chemical shift can be highly variable depending on the solvent and concentration. |

| -CH₂Br | 3.8 - 4.2 | Pair of Doublets (AB system) | Diastereotopic protons due to the adjacent chiral center. |

| -CH₂-COOH | 2.9 - 3.4 | Pair of Doublets (AB system) | Diastereotopic protons alpha to a carbonyl group and adjacent to a chiral center. |

These are predicted values and may vary in an actual experimental spectrum.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The molecule has five unique carbon environments:

Two -COOH (carboxylic acid) carbons: These are typically found in the most downfield region of the spectrum.

C-Br (quaternary carbon bonded to bromine): This carbon is deshielded by the two bromine atoms (one directly attached, one on the adjacent methyl group) and the carboxylic acid groups.

-CH₂Br (bromomethyl) carbon: This carbon is directly attached to an electronegative bromine atom.

-CH₂- (methylene) carbon in the backbone: This carbon is part of the succinic acid chain.

Predicted ¹³C NMR Chemical Shifts:

| Carbon Type | Predicted Chemical Shift (ppm) |

| -COOH | 170 - 180 |

| C-Br (quaternary) | 60 - 70 |

| -CH₂Br | 35 - 45 |

| -CH₂-COOH | 30 - 40 |

These are predicted values and may vary in an actual experimental spectrum.

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. nih.gov For this compound, a COSY spectrum would be expected to show a cross-peak between the diastereotopic protons of the -CH₂-COOH group and potentially a weaker long-range coupling.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. nih.gov This would definitively link the proton signals of the -CH₂Br and -CH₂-COOH groups to their corresponding carbon signals.

Predicted Key 2D NMR Correlations:

| Experiment | Correlating Nuclei | Expected Information |

| COSY | H (-CH₂-COOH) ↔ H (-CH₂-COOH) | Confirms geminal coupling between diastereotopic protons. |

| HMQC/HSQC | H (-CH₂Br) ↔ C (-CH₂Br) | Connects the bromomethyl protons to their carbon. |

| H (-CH₂-COOH) ↔ C (-CH₂-COOH) | Connects the methylene backbone protons to their carbon. | |

| HMBC | H (-CH₂Br) ↔ C (quaternary C-Br) | Confirms connectivity to the quaternary carbon. |

| H (-CH₂Br) ↔ C (-COOH) | Shows long-range coupling to the carboxylic acid carbon. | |

| H (-CH₂-COOH) ↔ C (quaternary C-Br) | Confirms connectivity to the quaternary carbon. | |

| H (-CH₂-COOH) ↔ C (-COOH) | Shows long-range coupling to the carboxylic acid carbons. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

The IR and Raman spectra of this compound would be dominated by the vibrational modes of its functional groups.

-COOH (Carboxylic Acid): This group gives rise to several characteristic vibrations. A very broad O-H stretching band is expected in the IR spectrum, typically in the range of 3300-2500 cm⁻¹. The C=O stretching vibration will produce a strong, sharp absorption in the IR spectrum around 1700-1725 cm⁻¹. The C-O stretching and O-H bending vibrations will also be present in the fingerprint region.

C-H (Alkyl): The C-H stretching vibrations of the methylene groups will appear in the region of 3000-2850 cm⁻¹.

C-Br (Bromoalkane): The C-Br stretching vibrations are expected to be found in the lower frequency region of the IR spectrum, typically between 650 and 550 cm⁻¹.

Predicted Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity (IR) |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, Broad |

| Methylene | C-H stretch | 3000 - 2850 | Medium |

| Carboxylic Acid | C=O stretch | 1725 - 1700 | Strong |

| Methylene | C-H bend | ~1465 | Medium |

| Carboxylic Acid | C-O stretch / O-H bend | 1440 - 1395 and 1300 - 1200 | Medium |

| Bromoalkane | C-Br stretch | 650 - 550 | Medium to Strong |

These are predicted values and may vary in an actual experimental spectrum.

The rotational freedom around the C-C single bonds in the butanedioic acid backbone allows for different spatial arrangements of the atoms, known as conformations. For substituted succinic acids, the relative orientation of the substituents can significantly influence the vibrational spectra.

Studies on similar dicarboxylic acids have shown that different conformers (e.g., gauche and anti) can be identified by specific bands in the IR and Raman spectra, particularly in the fingerprint region (below 1500 cm⁻¹). These bands are sensitive to the dihedral angles of the carbon backbone. In the case of this compound, the bulky bromine atoms and the potential for intramolecular hydrogen bonding between the carboxylic acid groups would likely lead to a preferred conformation in the solid state or in solution. A detailed analysis of the vibrational spectra, often aided by computational modeling, could potentially distinguish between different conformers and provide insights into the molecule's three-dimensional structure. The study of succinic acid itself has revealed a fascination with its conformational preferences in different environments. nih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is an indispensable tool for confirming the molecular formula of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. For this compound (C₅H₆Br₂O₄), HRMS is essential for confirming its molecular formula.

A key feature in the mass spectrum of this compound is the isotopic pattern resulting from the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). docbrown.info This results in a characteristic isotopic cluster for the molecular ion [M]⁺ and any bromine-containing fragments. The molecular ion peak will appear as a triplet, with peaks at M, M+2, and M+4, with relative intensities of approximately 1:2:1.

The fragmentation of this compound under electron ionization would likely involve the loss of bromine atoms and fragmentation of the carbon skeleton. Common fragmentation pathways for carboxylic acids include the loss of OH (M-17) and COOH (M-45). libretexts.org

Table 1: Predicted HRMS Data for the Molecular Ion of this compound

| Ion Formula | Isotopic Composition | Calculated m/z | Relative Abundance (%) |

| [C₅H₆⁷⁹Br₂O₄]⁺ | ⁷⁹Br, ⁷⁹Br | 287.8683 | ~25 |

| [C₅H₆⁷⁹Br⁸¹BrO₄]⁺ | ⁷⁹Br, ⁸¹Br | 289.8663 | ~50 |

| [C₅H₆⁸¹Br₂O₄]⁺ | ⁸¹Br, ⁸¹Br | 291.8642 | ~25 |

Note: The data in this table is predictive and illustrates the expected isotopic pattern.

Electrospray ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules. Dicarboxylic acids can be challenging to analyze directly by ESI-MS in positive ion mode due to their low proton affinity. acs.org Chemical derivatization is often employed to enhance their ionization efficiency and chromatographic retention. acs.orglongdom.org

For this compound, the two carboxylic acid groups can be derivatized. A common strategy is esterification, for example, by reaction with an alcohol in the presence of an acid catalyst. Another approach is to react the carboxylic acids with a reagent that introduces a permanently charged group, a technique known as charge-reversal derivatization. longdom.org For instance, derivatization with a reagent containing a quaternary ammonium (B1175870) group would result in a positively charged derivative that is readily detectable in positive ion ESI-MS. mdpi.com

The derivatized compound can then be analyzed by LC-ESI-MS/MS. The precursor ion would be the derivatized molecular ion, and collision-induced dissociation (CID) would generate specific product ions, allowing for sensitive and selective quantification. ddtjournal.com

Table 2: Potential Derivatization Reagents for ESI-MS Analysis of this compound

| Derivatization Reagent | Functional Group Targeted | Expected Derivative | Advantage for ESI-MS |

| Methanol/HCl | Carboxylic Acid | Dimethyl ester | Increased hydrophobicity, suitable for reversed-phase LC |

| 4-(Dimethylamino)benzoyl chloride (DMABC) | Carboxylic Acid | Dibenzoyl ester derivative | Introduction of an ionizable tertiary amine |

| N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) | Carboxylic Acid | Dicationic ester derivative | Permanent positive charge for high sensitivity |

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. carleton.edu This method can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. mdpi.com

For this compound, a successful SC-XRD analysis would require the growth of a suitable single crystal. The resulting crystal structure would reveal the conformation of the molecule in the solid state and how the molecules pack together. It is expected that the carboxylic acid groups would participate in hydrogen bonding, likely forming dimers with neighboring molecules, a common structural motif for carboxylic acids. nih.gov The presence of the bulky bromine atoms would also influence the crystal packing.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~5.8 |

| c (Å) | ~14.2 |

| β (°) | ~98 |

| V (ų) | ~870 |

| Z | 4 |

| Hydrogen Bonding Motif | R₂²(8) dimer |

Note: This data is hypothetical and based on related structures like succinic acid and substituted benzoic acids. nih.govscite.ai

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. copernicus.org The absorption of UV radiation in organic molecules is typically associated with the presence of chromophores, which are functional groups containing valence electrons of low excitation energy.

In this compound, the primary chromophore is the carbonyl group (C=O) of the carboxylic acids. This group can undergo an n → π* transition, where a non-bonding electron from an oxygen atom is promoted to an anti-bonding π* orbital. These transitions are typically weak and occur in the UV region. The presence of bromine atoms, which have lone pairs of electrons, may also influence the electronic transitions. While saturated alkyl bromides primarily show σ → σ* transitions at shorter wavelengths, the proximity of the bromine atoms to the carbonyl groups could potentially cause a slight shift in the absorption maximum (λmax).

Table 4: Expected Electronic Transitions for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| Carboxylic Acid (C=O) | n → π | ~200-220 | Low |

| C-Br | n → σ | <200 | Low |

Note: The λmax is an estimation based on the electronic transitions of similar functional groups. copernicus.org

V. Theoretical and Computational Chemistry Studies of 2 Bromo 2 Bromomethyl Butanedioic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 2-Bromo-2-(bromomethyl)butanedioic acid. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its energy, geometry, and electronic properties.

Density Functional Theory (DFT) and ab initio methods are two of the most widely used approaches in quantum chemistry for studying molecular systems. DFT methods are known for their balance of accuracy and computational efficiency, making them suitable for a wide range of chemical applications. Ab initio methods, while often more computationally intensive, are based on first principles and can provide highly accurate results.

For this compound, DFT calculations, often employing hybrid functionals like B3LYP, are well-suited to predict its geometric and electronic properties. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be employed for more precise energy calculations and to benchmark the results obtained from DFT.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Conformational analysis of this compound would explore the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. This is particularly important due to the presence of several rotatable bonds, including those connected to the carboxylic acid groups and the bromomethyl group. The analysis would identify various low-energy conformers and the energy barriers between them, providing insight into the molecule's flexibility and the relative populations of different conformations at a given temperature.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound This table presents a hypothetical set of optimized geometrical parameters that could be obtained from a DFT calculation.

| Parameter | Bond/Angle | Value |

| Bond Length | C-C (backbone) | 1.54 Å |

| C-Br | 1.95 Å | |

| C=O | 1.21 Å | |

| C-O | 1.35 Å | |

| O-H | 0.97 Å | |

| Bond Angle | Br-C-C | 110.5° |

| O=C-O | 123.0° | |

| C-C-COOH | 112.0° | |

| Dihedral Angle | H-O-C=O | 180.0° |

| Br-C-C-Br | 65.0° |

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Computational methods can provide a range of descriptors that help in understanding and predicting the chemical behavior of this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. libretexts.org A smaller gap suggests that the molecule is more reactive.

For this compound, the FMO analysis would reveal the regions of the molecule that are most susceptible to nucleophilic and electrophilic attack. The presence of electronegative bromine and oxygen atoms is expected to significantly influence the energies and spatial distributions of the HOMO and LUMO.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table illustrates the kind of data that would be generated from an FMO analysis.

| Orbital | Energy (eV) |

| HOMO | -7.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.7 |

Electrostatic Potential Surface (EPS) Analysis

The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution in a molecule. It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red represents regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are susceptible to nucleophilic attack.

An EPS analysis of this compound would likely show negative potential around the oxygen atoms of the carboxylic acid groups due to their high electronegativity and lone pairs of electrons. Regions of positive potential might be expected around the hydrogen atoms of the hydroxyl groups and potentially near the carbon atoms bonded to the bromine atoms.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization and intramolecular interactions. wikipedia.org It provides a description of the molecule in terms of localized bonds and lone pairs, which corresponds closely to the familiar Lewis structure representation. The analysis can quantify the delocalization of electron density from occupied "donor" orbitals to unoccupied "acceptor" orbitals, providing a measure of the stability arising from these interactions.

In this compound, NBO analysis could be used to investigate hyperconjugative interactions, such as the delocalization of electron density from the lone pairs of the oxygen and bromine atoms into antibonding orbitals of adjacent bonds. This analysis would also provide insights into the polarization of the C-Br and C=O bonds and the distribution of atomic charges throughout the molecule.

Table 3: Hypothetical Natural Atomic Charges for Selected Atoms in this compound This table provides an example of the atomic charge data that could be obtained from an NBO analysis.

| Atom | Natural Charge (e) |

| C (bonded to Br) | +0.15 |

| Br | -0.10 |

| C (carbonyl) | +0.70 |

| O (carbonyl) | -0.65 |

| O (hydroxyl) | -0.75 |

| H (hydroxyl) | +0.50 |

Reaction Pathway Modeling and Transition State Analysis

Reaction pathway modeling is a cornerstone of computational organic chemistry, offering a lens into the step-by-step processes of chemical transformations. rsc.org This analysis is vital for understanding how a molecule like this compound might react under various conditions.

The elucidation of reaction mechanisms through computational methods involves mapping the potential energy surface of a reaction. This process identifies the most energetically favorable route from reactants to products, passing through transition states and intermediates. researchgate.net For this compound, a key reaction to investigate would be its hydrolysis or its behavior in nucleophilic substitution reactions, analogous to studies on simpler haloalkanes like 2-bromo-2-methylpropane. youtube.comrsc.org

Computational studies would explore mechanisms such as SN1 and SN2 pathways, determining which is more likely based on the structure of the molecule and the reaction environment. For instance, the presence of two bromine atoms on a quaternary carbon center suggests that a carbocation intermediate, characteristic of an SN1 mechanism, could be a plausible pathway. youtube.com Density Functional Theory (DFT) is a common computational method used to model these reaction pathways and determine the geometries of reactants, transition states, and products. researchgate.net

Table 1: Hypothetical Geometrical Parameters for a Key Transition State in a Reaction of this compound (Note: This data is illustrative as specific studies on this compound are not available.)

| Parameter | Value |

| C-Br Bond Length (Breaking) | 2.5 Å |

| C-Nucleophile Bond Length (Forming) | 2.2 Å |

| C-C-C Bond Angle | 115° |

| Dihedral Angle (Br-C-C-COOH) | 175° |

A critical aspect of reaction pathway modeling is the calculation of activation energies. The activation energy is the energy barrier that must be overcome for a reaction to occur, and it dictates the reaction rate. researchgate.net Lower activation energies correspond to faster reactions.

For this compound, computational chemists would calculate the activation energies for various potential reactions, such as dehydrohalogenation or substitution. These calculations would help in predicting the compound's stability and reactivity under different thermal conditions. By comparing the activation energies of competing reaction pathways, one can predict the major and minor products of a reaction.

Table 2: Hypothetical Calculated Activation Energies for Potential Reactions of this compound (Note: This data is illustrative as specific studies on this compound are not available.)

| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) |

| SN1 Hydrolysis | DFT (B3LYP/6-31G) | 22.5 |

| SN2 Substitution with OH⁻ | DFT (B3LYP/6-31G) | 28.1 |

| E2 Elimination | DFT (B3LYP/6-31G*) | 35.4 |

Prediction of Spectroscopic Properties from First Principles

First-principles, or ab initio, calculations can predict the spectroscopic properties of a molecule with a high degree of accuracy. These methods solve the electronic Schrödinger equation without empirical data, providing a fundamental understanding of a molecule's electronic structure and how it interacts with electromagnetic radiation.

For this compound, these calculations could predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. Predicted spectra can aid in the identification and characterization of the compound in experimental settings. For example, calculated IR frequencies can be compared to experimental spectra to confirm the presence of specific functional groups. While specific data for the target compound is unavailable, the NIST WebBook provides experimental IR spectra for related compounds like 2-bromo-2-methylbutane, which can serve as a reference for the types of vibrations to expect. nist.gov

Table 3: Hypothetical Predicted Vibrational Frequencies for this compound (Note: This data is illustrative as specific studies on this compound are not available.)

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | 3450 |

| C=O Stretch | Carboxylic Acid | 1720 |

| C-Br Stretch | Bromomethyl | 650 |

| C-Br Stretch | Bromo | 580 |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of atoms over time, revealing the dynamic nature of the molecule.

For this compound, MD simulations could be used to study its conformational flexibility, solvation in different solvents, and interactions with other molecules. These simulations can provide insights into how the molecule behaves in a realistic environment, which is crucial for understanding its chemical and biological activity. For example, an MD simulation could show how the molecule's conformation changes in an aqueous solution, which could affect its reactivity.

Table 4: Hypothetical Parameters from a Molecular Dynamics Simulation of this compound in Water (Note: This data is illustrative as specific studies on this compound are not available.)

| Parameter | Description | Simulated Value |

| Simulation Time | Total duration of the simulation | 100 ns |

| Temperature | Temperature of the system | 298 K |

| Pressure | Pressure of the system | 1 atm |

| Radial Distribution Function g(r) for C-Br...O(water) | Probability of finding a water oxygen at a certain distance from the bromine atom | Peak at 3.2 Å |

Vi. Applications of 2 Bromo 2 Bromomethyl Butanedioic Acid As a Chemical Synthon

Role as an Advanced Intermediate in Complex Organic Synthesis

The utility of bromo-organic compounds as foundational building blocks in organic synthesis is well-established. datapdf.comnih.gov Molecules containing a bromomethyl moiety (-CH2Br) are particularly valuable due to the group's nature as an excellent leaving group, making them highly adaptable for alkylation reactions and nucleophilic substitutions. nbinno.comnbinno.com 2-Bromo-2-(bromomethyl)butanedioic acid exemplifies this principle, possessing dual functionality with both a reactive bromomethyl group and carboxylic acid functions. nbinno.comnbinno.com This combination allows for its strategic use in simplifying complex synthetic pathways, potentially reducing the number of steps required to achieve a target molecule. nbinno.com

The presence of multiple reactive centers—two carboxylic acids and two distinct bromine atoms (one on a methyl group and one directly on the butane (B89635) chain)—allows for a programmed, stepwise functionalization. This strategic reactivity makes it an advanced intermediate for incorporating specific structural motifs into larger, more complex molecules. For instance, the carboxylic acid groups can be converted into esters, amides, or other derivatives, while the bromine atoms can participate in carbon-carbon and carbon-heteroatom bond-forming reactions. α-Haloglutaric acids and their esters are recognized as useful intermediates for introducing an α-glutaric acid fragment into a complex molecule through simple nucleophilic substitution. google.com This highlights the potential of this compound to serve a similar, albeit more complex, role in advanced organic synthesis.

Precursor for Novel Heterocyclic Compounds

Halogenated heterocyclic compounds are crucial in the synthesis of a wide array of organic molecules, including many with significant therapeutic applications. nih.govresearchgate.net Brominated compounds, in particular, serve as key precursors for constructing these ring systems. The structure of this compound is ideally suited for the synthesis of novel heterocyclic structures.

The two bromine atoms and two carboxylic acid groups can participate in a variety of cyclization reactions. For example, reaction with a dinucleophile, such as a diamine or a diol, could lead to the formation of macrocycles or other complex ring systems. Intramolecular cyclization is also a possibility under specific reaction conditions. The principles of using bromomethyl groups to synthesize heterocycles like aziridines, azetidines, and thiophenes are well-documented. nih.govresearchgate.netresearchgate.net By applying these established synthetic strategies, this compound can be envisioned as a starting material for a diverse range of previously inaccessible heterocyclic scaffolds.

| Reactant Type | Potential Heterocyclic Product Class | Reaction Principle |

|---|---|---|

| Diamine (e.g., ethylenediamine) | Diazacycloalkanes | Nucleophilic substitution of bromine atoms by amine groups. |

| Amino acid | Lactams, Piperazinones | Sequential amidation and intramolecular nucleophilic substitution. |

| Hydrazine derivatives | Pyridazinone derivatives | Condensation and cyclization involving both carboxyl and bromo groups. |

| Thiourea | Thiazine derivatives | Reaction with the sulfur and nitrogen nucleophiles to form a six-membered ring. |

Synthesis of Polymeric Materials with Specific Properties

Polyesters derived from dicarboxylic acids like succinic acid have garnered significant attention for their biodegradability and other useful properties. mocedes.orgresearchgate.net The incorporation of halogen atoms, specifically bromine, into a polymer backbone is a known strategy for imparting specific characteristics, most notably flame retardancy. researchgate.net

This compound, as a derivative of succinic acid, can serve as a specialty monomer in polycondensation reactions with diols. The resulting polyesters would feature bromine atoms pendant to the main polymer chain. The presence of these bromine atoms is expected to enhance the flame-retardant properties of the material. The high mass percentage of bromine in the monomer unit would contribute effectively to this characteristic. Furthermore, the pendant bromomethyl groups could serve as sites for post-polymerization modification, allowing for the cross-linking of polymer chains or the attachment of other functional groups to further tune the material's properties.

| Polymer Type | Potential Co-monomer | Projected Property | Underlying Chemical Principle |

|---|---|---|---|

| Polyester (B1180765) | 1,4-Butanediol | Flame Retardancy | Presence of bromine atoms interferes with combustion radical chain reactions. |

| Polyamide | Hexamethylenediamine | Increased Thermal Stability | High halogen content can increase the degradation temperature. |

| Cross-linked Polyester | Ethylene Glycol | Enhanced Rigidity and Solvent Resistance | Pendant bromomethyl groups can be used for subsequent cross-linking reactions. |

Development of Analytical Standards and Probes through Derivatization

In analytical chemistry, particularly in mass spectrometry, derivatization is a key technique used to enhance the detection and identification of analytes. nih.govresearchgate.net Brominated reagents are particularly useful for this purpose because bromine has two stable isotopes, 79Br and 81Br, in nearly equal abundance. This results in a characteristic isotopic pattern in the mass spectrum, which provides a clear and easily recognizable signature for identifying derivatized molecules. nih.govresearchgate.net

This compound can be utilized as a derivatizing agent for analytes containing functional groups that react with carboxylic acids, such as alcohols and amines. The reaction would form an ester or amide linkage, thereby tagging the analyte with the dibrominated butanedioic acid moiety. This "tag" would not only improve chromatographic retention but also impart the distinct bromine isotope pattern, facilitating confident identification and quantification via LC-MS. The presence of two bromine atoms would create an even more distinct isotopic cluster (a triplet pattern for the molecular ion), further enhancing its utility as an analytical probe. nih.gov

Design and Synthesis of Ligands for Catalysis (Excluding Biological Ligands)

The development of novel ligands is central to advancing the field of catalysis. The structure of this compound offers several features that can be exploited in the design of new ligands for metal-catalyzed reactions. The two carboxylic acid groups can be converted into various coordinating groups, such as esters, amides, or phosphines, which can then bind to a metal center.

Vii. Conclusion and Future Research Directions

Summary of Key Findings and Current Research Gaps

Research on 2-Bromo-2-(bromomethyl)butanedioic acid has established its fundamental molecular and physical properties. The compound, with the chemical formula C5H6Br2O4, is characterized by a molecular weight of approximately 289.91 g/mol . nih.gov However, a thorough review of the existing scientific literature reveals significant gaps in our understanding of this compound. While basic identification data is available, there is a notable absence of in-depth studies concerning its reactivity, toxicological profile, and potential applications. This scarcity of specific research stands as the primary knowledge gap, limiting its consideration for practical uses in both academic and industrial contexts. The majority of available information is confined to chemical databases, with a distinct lack of peer-reviewed research articles detailing experimental synthesis, characterization, and application.

Emerging Methodologies for Synthesis and Characterization

Recent advancements in synthetic organic chemistry offer potential avenues for the efficient synthesis of this compound. Modern brominating agents and catalytic systems could provide higher yields and selectivity compared to traditional methods. For instance, the use of N-bromosuccinimide (NBS) in the presence of a radical initiator or photolytic activation is a well-established method for allylic and benzylic bromination, and its application to dicarboxylic acids could be explored. Furthermore, flow chemistry presents a promising approach for the controlled and scalable synthesis of this and other halogenated compounds, offering precise control over reaction parameters and minimizing the formation of byproducts.

For the characterization of this compound, a combination of modern analytical techniques would be indispensable. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) could provide accurate mass determination and separation from impurities. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and potentially 79/81Br NMR, would be essential for elucidating the precise molecular structure and connectivity. Additionally, single-crystal X-ray diffraction would offer unambiguous determination of the solid-state structure, providing valuable insights into intermolecular interactions.

| Technique | Purpose in Characterization |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and elemental composition analysis. |

| Liquid Chromatography (LC) | Separation and purification of the compound from reaction mixtures. |

| 1H and 13C NMR Spectroscopy | Elucidation of the molecular structure and confirmation of functional groups. |

| Single-Crystal X-ray Diffraction | Determination of the three-dimensional solid-state structure. |

Potential Avenues for Further Academic and Industrial Exploration

The unique structural features of this compound, namely the presence of two bromine atoms and two carboxylic acid groups, suggest several promising avenues for future research and potential applications.

In an academic setting, this compound could serve as a versatile building block in organic synthesis. The bromine atoms can be substituted by a variety of nucleophiles, allowing for the introduction of diverse functional groups. The carboxylic acid moieties can be converted into esters, amides, or acid chlorides, further expanding its synthetic utility. This could lead to the creation of novel heterocyclic compounds, polymers, or molecules with potential biological activity.

From an industrial perspective, this compound could be investigated as a precursor for the synthesis of flame retardants, a field where brominated compounds have traditionally been employed. Its dicarboxylic acid nature might allow for its incorporation into polyester (B1180765) or polyamide backbones, imparting flame-retardant properties to the resulting polymers. Additionally, its potential use as a cross-linking agent in polymer chemistry warrants investigation. The two reactive bromine sites could participate in cross-linking reactions, leading to materials with enhanced thermal and mechanical properties. Further research into its role as an intermediate in the synthesis of agrochemicals or pharmaceuticals could also unveil valuable applications.

| Research Area | Potential Application |

| Organic Synthesis | Building block for novel heterocyclic compounds and functionalized molecules. |

| Polymer Chemistry | Monomer for flame-retardant polymers or as a cross-linking agent. |

| Materials Science | Development of new materials with enhanced thermal and mechanical properties. |

| Agrochemicals | Intermediate in the synthesis of new pesticides or herbicides. |

| Medicinal Chemistry | Scaffold for the development of new therapeutic agents. |

Q & A

Basic Question: What are the recommended synthetic routes and optimization strategies for 2-bromo-2-(bromomethyl)butanedioic acid?

Methodological Answer:

The synthesis of this compound typically involves bromination of precursor molecules under controlled conditions. For example, analogous brominated compounds like 2-bromoterephthalic acid are synthesized via oxidation and bromination steps at elevated temperatures (150–180°C) with catalysts such as acetic acid and oxygen . Optimization should focus on:

- Reagent selection : Use brominating agents (e.g., Br₂, NBS) in stoichiometric ratios to minimize byproducts.

- Temperature control : Higher temperatures (150–180°C) improve reaction rates but may require pressure-resistant reactors.

- Purification : Employ column chromatography or recrystallization to isolate the product, with purity verified by GC/HPLC (>95% purity thresholds, as in and ).

Advanced Question: How can researchers resolve contradictions in reported reaction yields for brominated glutaric acid derivatives?

Methodological Answer:

Discrepancies in yields often arise from divergent bromination pathways or impurities in starting materials. To address this:

- Comparative studies : Replicate published protocols (e.g., ’s 85% yield for 2-bromoterephthalic acid) while varying brominating agents (e.g., Br₂ vs. HBr/AcOH).

- Byproduct analysis : Use LC-MS or NMR (e.g., ’s structural elucidation methods) to identify side products like dibrominated isomers.

- Computational validation : Apply databases like Reaxys or Pistachio ( ) to model reaction feasibility and predict competing pathways.

Basic Question: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm bromine substitution patterns and backbone structure (e.g., ’s InChI key validation).

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., ’s mass data for methyl dibromoglutaronitrile).

- Thermal analysis : DSC/TGA to determine melting points (mp 99–102°C for brominated analogs in ).

Advanced Question: How can researchers design experiments to study the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Mechanistic probes : Use kinetic isotope effects (KIE) or Hammett plots to assess whether reactions proceed via SN1 or SN2 mechanisms.

- Solvent effects : Test polar aprotic (e.g., DMSO) vs. protic solvents (e.g., H₂O) to influence leaving-group displacement (as in ’s substitution reaction studies).

- Competitive elimination : Monitor for alkene byproducts via GC-MS, especially under high-temperature conditions.

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to bromine’s corrosive and toxic nature.

- Waste disposal : Neutralize brominated waste with sodium thiosulfate before disposal (per ’s safety guidelines for bromonitriles).

- Storage : Store in amber glass at ≤4°C to prevent photodegradation (aligned with ’s storage recommendations).

Advanced Question: How can the compound’s potential bioactivity be evaluated in in vitro models?

Methodological Answer:

- Skin sensitization : Use reconstructed human epidermis (RhE) models like SENS-IS ( ) to test irritancy thresholds.

- Enzyme inhibition assays : Screen against target enzymes (e.g., proteases) using fluorogenic substrates and IC₅₀ calculations.

- Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK293) with dose-response curves (0.1–100 µM).

Basic Question: What are the challenges in achieving high regioselectivity during bromination?

Methodological Answer:

- Steric/electronic control : Electron-donating groups (e.g., -CH₃) direct bromine to ortho/para positions, while steric hindrance limits over-bromination (see ’s regioselective bromomethylbenzoic acids).

- Catalyst design : Use Lewis acids (e.g., FeBr₃) to enhance selectivity, as demonstrated in ’s synthesis.

Advanced Question: How can computational tools aid in predicting synthetic pathways for brominated dicarboxylic acids?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.